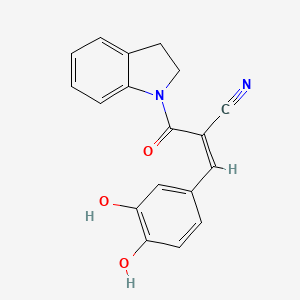
Tyrphostin AG 528
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrphostin AG 528 is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tyrphostin AG 528, also known as Tyrphostin B66, is a potent inhibitor of epidermal growth factor receptors (EGFR) and ErbB2 (HER2), which play crucial roles in cell signaling pathways related to proliferation and differentiation. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications.
Overview of this compound
- Chemical Structure : this compound has the chemical formula C17H16N2O3 and a CAS number of 133550-49-9. It is characterized by a cyanoacrylate moiety which contributes to its biological activity.
- Mechanism of Action : The compound primarily acts as a selective inhibitor of EGFR and ErbB2, with reported IC50 values of 4.9 μM and 2.1 μM respectively . By binding to these receptors, this compound disrupts downstream signaling pathways that promote cell growth and survival.
Inhibition of Receptor Tyrosine Kinases
This compound inhibits receptor tyrosine kinases (RTKs) such as EGFR and ErbB2, which are implicated in various cancers. The inhibition leads to:
- Decreased Autophosphorylation : This results in reduced activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK pathway, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells .
- Impact on Cell Cycle Regulation : Studies have demonstrated that treatment with this compound can induce cell cycle arrest in cancer cell lines by modulating the expression of cyclins and cyclin-dependent kinases .
Cellular Effects
This compound has been shown to exert significant effects on various cellular processes:
- Cell Proliferation : The compound effectively inhibits the proliferation of cancer cells, making it a candidate for cancer therapy.
- Differentiation : It influences differentiation pathways in certain cell types, further establishing its role in cellular signaling modulation .
Dosage Effects in Animal Models
Research indicates that the effects of this compound can vary significantly with dosage in animal models. Higher doses correlate with more pronounced anticancer effects but may also lead to increased toxicity.
Comparative Analysis with Other Compounds
| Compound Name | Target | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | EGFR | 4.9 | Selective inhibitor; significant anticancer activity |
| ErbB2 | 2.1 | Potent against HER2-positive cancers | |
| Tyrphostin AG 555 | EGFR | ~3.0 | Similar mechanism but less potent |
| Tyrphostin A9 | 5-Lipoxygenase | 0.8 | Inhibits inflammatory pathways |
Case Study: Inhibition of Cancer Cell Growth
In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study utilized MTT assays to quantify cell proliferation and demonstrated that at concentrations above its IC50, there was a marked increase in apoptotic cells as evidenced by annexin V staining.
Research Findings on Signaling Pathways
Recent studies have elucidated the role of this compound in modulating key signaling pathways involved in tumor progression:
- 5-Lipoxygenase (5-LO) Inhibition : Research has indicated that compounds similar to this compound can inhibit the enzyme 5-LO, which is involved in leukotriene biosynthesis—a pathway linked to inflammation and cancer progression .
- High-throughput Screening Assays : Innovative screening methods have identified this compound as a candidate for further development due to its ability to induce DNA re-replication selectively in cancer cells, highlighting its potential as a therapeutic agent .
特性
IUPAC Name |
(Z)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKCTDWWIWGLHW-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














